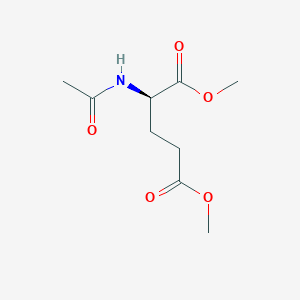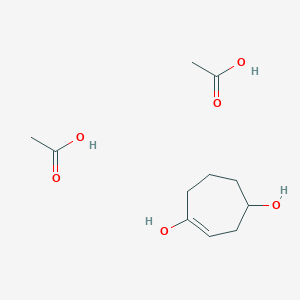
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene is an organic compound belonging to the class of diazenes It features a naphthalene ring substituted with a chlorine atom and a phenyl group connected via a diazene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene typically involves the reaction of 2-chloronaphthalene with phenylhydrazine under specific conditions. The reaction is carried out in the presence of an oxidizing agent such as ferric chloride or copper(II) chloride to facilitate the formation of the diazene linkage. The reaction is usually conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility in the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form covalent bonds with proteins, altering their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene: Lacks the (E)-configuration, resulting in different stereochemistry and potentially different reactivity.
1-(2-Bromonaphthalen-1-yl)-2-phenyldiazene: Substituted with a bromine atom instead of chlorine, leading to different chemical properties.
1-(2-Chloronaphthalen-1-yl)-2-(4-methylphenyl)diazene: Substituted with a methyl group on the phenyl ring, affecting its steric and electronic properties.
Uniqueness
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene is unique due to its specific (E)-configuration, which influences its reactivity and interaction with molecular targets. The presence of the chlorine atom on the naphthalene ring also imparts distinct chemical properties compared to similar compounds.
Properties
CAS No. |
116227-73-7 |
|---|---|
Molecular Formula |
C16H11ClN2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
(2-chloronaphthalen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C16H11ClN2/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H |
InChI Key |
APUNIBQRTOKUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


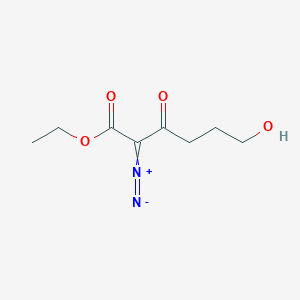
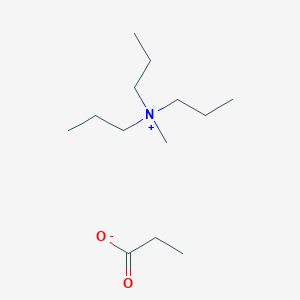

![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
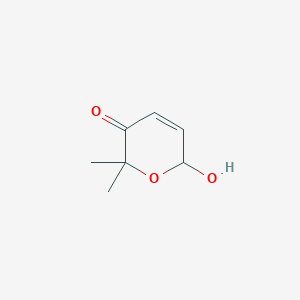
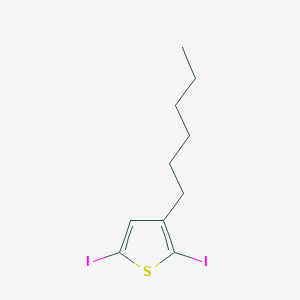

![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)


